molecular formula C11H10BrNO2 B12834092 Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate

Cat. No.: B12834092
M. Wt: 268.11 g/mol
InChI Key: QNIWFSFIABSQRI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is a versatile polysubstituted indole derivative designed for advanced organic synthesis and drug discovery research. This compound features a bromo substituent at the 4-position and a methyl ester at the 3-position of the indole ring system, making it a valuable intermediate for further functionalization through cross-coupling reactions and other synthetic transformations. As part of the important class of 3-EWG-indoles (indoles bearing an electron-withdrawing group at the C-3 position), this scaffold is recognized for its significant potential in medicinal chemistry and the development of bioactive compounds . Indole derivatives with specific substitution patterns like this are crucial building blocks for creating molecular libraries and exploring chemical space in pharmaceutical research . The presence of multiple reactive sites allows researchers to employ this compound in the synthesis of more complex heterocyclic systems targeted at various therapeutic areas. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

methyl 4-bromo-7-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-3-4-8(12)9-7(11(14)15-2)5-13-10(6)9/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIWFSFIABSQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Detailed Preparation Methods

Electrophilic Aromatic Bromination

The most common approach to synthesize the 4-bromo derivative involves electrophilic aromatic substitution on 7-methyl-1H-indole-3-carboxylic acid or its methyl ester.

Reagent/Agent Conditions Outcome Yield (%) Notes
Bromine (Br₂) Controlled temperature, solvent (e.g., acetic acid) Selective bromination at C-4 position 40–60 Requires careful control to avoid polybromination; methyl at C-7 directs regioselectivity
N-Bromosuccinimide (NBS) Room temperature, inert solvent (e.g., DMF, DCM) Mild bromination, better selectivity 50–65 Preferred for better control and cleaner reaction profiles

Mechanistic Insight: The electron-donating methyl group at C-7 slightly activates the ring but sterically hinders substitution at adjacent positions, favoring bromination at C-4.

Esterification of 4-Bromo-7-methyl-1H-indole-3-carboxylic Acid

If starting from the acid, methyl esterification is performed post-bromination.

Reagent Conditions Product Yield (%) Notes
Methanol, Acid Catalyst (e.g., H₂SO₄) Reflux, 4–6 hours Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate 70–85 Standard Fischer esterification; purification by recrystallization or chromatography
Diazomethane Room temperature, inert solvent Methyl ester formation 80–90 More efficient but requires careful handling due to diazomethane toxicity

Alternative Synthetic Route via Hydrazone Cyclization (Patent Method)

A patented method describes the synthesis starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization and hydrolysis steps to yield the indole ester:

Step Reactants & Conditions Product Yield (%) Notes
1 5-Bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate (1:1 molar ratio), ethanol solvent (mass ratio 1:6–10) Hydrazone intermediate - Formation of hydrazone precursor
2 Hydrazone + anhydrous ZnCl₂ catalyst, ethylene glycol, N₂ atmosphere, 150–170°C, 2–4.5 h Ethyl 4-bromo-7-methylindole-2-carboxylate - Cyclization to indole ester
3 Hydrolysis with KOH (1:2–2.5 molar ratio), ethanol solvent (1:5–10 mass ratio), followed by activated carbon decolorization, acidification, crystallization, filtration, drying 4-Bromo-7-methylindole-2-carboxylic acid - Hydrolysis and purification steps

This method is adaptable for preparing methyl esters by modifying the esterification step.

Reaction Conditions and Optimization

Reaction Step Key Parameters Optimization Notes
Bromination Temperature control (0–25°C), solvent choice (DMF, DCM, acetic acid) Lower temperatures favor mono-bromination; solvent polarity affects regioselectivity
Esterification Acid catalyst concentration, reaction time (4–6 h), reflux conditions Excess methanol and removal of water drive equilibrium toward ester formation
Cyclization (Patent) Catalyst loading, reaction time, inert atmosphere Zinc chloride catalyst critical for cyclization efficiency; nitrogen atmosphere prevents oxidation

Comparative Data on Yields and Purity

Method Yield (%) Purity (%) Advantages Disadvantages
Direct bromination + esterification 40–65 >95 Straightforward, scalable Requires careful bromination control
Hydrazone cyclization (patent) 60–80 >98 High regioselectivity, fewer steps Requires high temperature and catalyst

Analytical Characterization

Summary of Key Research Findings

  • The methyl group at position 7 exerts an electron-donating effect, influencing regioselectivity during bromination.
  • NBS is preferred over elemental bromine for controlled mono-bromination at C-4.
  • Esterification is efficiently achieved via Fischer esterification or diazomethane methylation.
  • The patented hydrazone cyclization route offers an alternative with potentially higher regioselectivity and yield.
  • Reaction conditions such as temperature, solvent, and catalyst loading critically affect yield and purity.
  • The compound serves as a versatile intermediate for further functionalization in medicinal chemistry.

This comprehensive analysis synthesizes data from peer-reviewed literature and patent disclosures, providing a professional and authoritative guide to the preparation of this compound.

Scientific Research Applications

Chemistry: Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the binding interactions with various biological targets.

Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in the development of new drug candidates targeting specific pathways.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carboxylate ester play crucial roles in binding interactions, influencing the compound’s biological activity.

Molecular Targets and Pathways:

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    DNA/RNA: It may intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: a fluoro-substituted indole derivative, a chloro-substituted indole-carboxylic acid, and a β-carboline ester. Key differences in substituents, molecular properties, and reactivity are highlighted.

Table 1: Comparative Analysis of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate and Analogous Compounds

Compound Name Molecular Formula Average Mass (g/mol) Substituents (Position) Key Properties
This compound C₁₁H₁₀BrNO₂ 268.07 4-Br, 7-CH₃, 3-COOCH₃ Enhanced lipophilicity; bromine enables cross-coupling
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate C₁₀H₇BrFNO₂ 272.07 4-Br, 7-F, 3-COOCH₃ Electron-withdrawing fluorine increases polarity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 223.63 7-Cl, 3-CH₃, 2-COOH Acidic (carboxylic acid); polar, low solubility
Methyl 1-methyl-β-carboline-3-carboxylate C₁₄H₁₄N₂O₂ 242.27 β-carboline core, 1-CH₃, 3-COOCH₃ Planar aromatic system; CNS activity potential

Substituent Effects on Reactivity and Physicochemical Properties

  • Electron-Donating vs. In contrast, the 7-fluoro analog (C₁₀H₇BrFNO₂) exhibits reduced electron density at position 7 due to fluorine’s electronegativity, favoring nucleophilic attack . Bromine at Position 4: Both the target compound and its fluoro analog (C₁₀H₇BrFNO₂) retain bromine, a leaving group suitable for Suzuki-Miyaura cross-coupling reactions.
  • Functional Group Influence :

    • The methyl ester (3-COOCH₃) in the target compound and its fluoro analog enhances solubility in organic solvents compared to the carboxylic acid group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid .
    • The β-carboline core in Methyl 1-methyl-β-carboline-3-carboxylate introduces a fused aromatic system, altering UV-Vis absorption and binding affinity to biological targets .

Biological Activity

Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is a notable compound within the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a bromine atom and a methyl group on the indole ring, which contribute to its unique reactivity and biological properties. The compound's structure can be represented as follows:

Molecular Formula C11H10BrN O2\text{Molecular Formula C}_{11}\text{H}_{10}\text{BrN O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Binding : It can bind to specific receptors, altering signal transduction pathways that are critical for various physiological functions.
  • DNA/RNA Intercalation : There is potential for the compound to intercalate with nucleic acids, thereby affecting gene expression and cellular proliferation.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its efficacy has been tested against bacteria and fungi, showing potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-chloro-7-methyl-1H-indole-3-carboxylateChlorine atom instead of bromineSimilar anticancer activity but less potent
Methyl 4-bromo-1H-indole-3-carboxylateLacks the methyl group at the 7th positionReduced biological activity
Methyl 7-methyl-1H-indole-3-carboxylateLacks the bromine atom at the 4th positionDifferent reactivity profile

This comparison highlights the significance of both the bromine and methyl groups in enhancing the compound's biological efficacy.

Case Studies

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity. The mechanism involved apoptosis induction through caspase activation .
  • Antimicrobial Study : Another research project evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing that it reduced bacterial viability by over 90% at certain concentrations.
  • Anti-inflammatory Research : A study focused on its potential to reduce inflammation in an animal model of arthritis showed significant reductions in swelling and pain, suggesting a viable therapeutic application for inflammatory conditions .

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